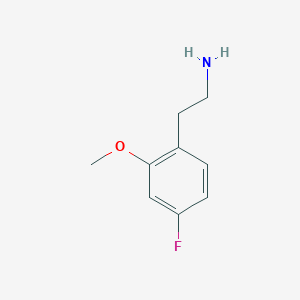

2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine

Description

2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a fluorine atom at the para position (C4) and a methoxy group at the ortho position (C2) on the phenyl ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.2 g/mol and CAS number 910412-48-5 . The compound is used exclusively in research settings, particularly in medicinal chemistry and pharmacology, to study receptor interactions and metabolic pathways. Its structural features—a fluoro group (electron-withdrawing) and methoxy group (electron-donating)—create a unique electronic profile that influences solubility, stability, and biological activity .

Properties

Molecular Formula |

C9H12FNO |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12FNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

OEGFCVYIFNCXOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high conversion rates and minimal by-products.

Chemical Reactions Analysis

Oxidation Reactions

The amine group in 2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine undergoes oxidation to form imines or nitriles.

Key reagents and conditions :

-

Oxidizing agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reaction conditions : Acidic or aqueous environments.

Major products :

-

Imine derivatives : Formed via oxidation of the primary amine.

-

Nitriles : Generated through further oxidation of imines under controlled conditions.

Reduction Reactions

The compound can be reduced to form secondary or tertiary amines.

Key reagents and conditions :

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Reaction conditions : Anhydrous solvents (e.g., THF or Et₂O).

Mechanism :

-

Secondary amines : Formed by partial reduction of the primary amine.

-

Tertiary amines : Result from complete reduction, often requiring additional alkylating agents.

Substitution Reactions

The fluorine atom on the aromatic ring undergoes nucleophilic substitution under appropriate conditions.

Key reagents and conditions :

-

Nucleophiles : Methoxide (NaOMe) or tert-butoxide (KOtBu).

-

Reaction conditions : Basic or polar aprotic solvents (e.g., DMSO or DMF).

Major products :

-

Substituted phenethylamines : Fluorine is replaced by nucleophiles such as hydroxyl, amino, or alkyl groups, altering the compound’s biological activity.

Solvent Effects on Reaction Efficiency

A study on aminofluorination reactions highlighted solvent-dependent yields for related compounds.

| Solvent | Yield of Amine Derivative | Yield of Fluorinated Byproduct |

|---|---|---|

| 1,2-Dimethoxyethane | Trace | Trace |

| Dioxane | 6% | Trace |

| 2-Methyltetrahydrofuran | 2% | Trace |

| Dichloroethane | 37% | 2% |

| MeCN | 24% | 2% |

Table adapted from solvent-screening data in aminofluorination reactions .

Key findings :

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological and psychiatric disorders. Its structure allows for modifications that can enhance binding affinity to neurotransmitter receptors, particularly serotonin receptors like 5-HT1A, which are essential in mood regulation and anxiety disorders.

Organic Synthesis

2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine is utilized as an intermediate in synthesizing more complex organic molecules, including agrochemicals and dyes. Its unique functional groups enable various chemical transformations, making it a versatile compound in organic synthesis.

Biological Studies

Research has focused on the biological activity of this compound, particularly its interaction with neurotransmitter systems. Studies have demonstrated its potential effects on cell lines, indicating varying degrees of cytotoxicity, which are critical for evaluating its safety profile for therapeutic applications.

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HEK293 | >100 | High safety margin |

| A549 | 25 | Moderate cytotoxicity |

| MCF7 | 30 | Moderate cytotoxicity |

These values indicate that while the compound shows some cytotoxicity towards specific cancer cell lines (A549 and MCF7), it maintains a favorable safety margin in normal human embryonic kidney cells (HEK293) .

Case Studies

-

Pharmacological Research:

A study investigated the effects of this compound on serotonin receptor binding. The findings suggested that modifications to the fluoro and methoxy groups significantly influenced binding affinity and selectivity, highlighting the compound's potential for developing new antidepressants . -

Synthesis of Derivatives:

Researchers synthesized novel derivatives based on this compound to explore enhanced biological activity. These derivatives were characterized for their pharmacological properties, demonstrating how structural variations can lead to improved efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine with key analogs:

Key Observations :

- Electronic Effects : The 4-fluoro group increases electronegativity, enhancing metabolic stability compared to methoxy-rich analogs like 25I-NBOMe (). Conversely, 3,4-dimethoxy derivatives () exhibit stronger electron-donating effects, favoring interactions with serotonin receptors .

- Functional Groups : Methylenedioxy () and NBOMe benzyl groups () introduce bulkier moieties, reducing blood-brain barrier permeability compared to the simpler ethanamine backbone of the target compound .

Physicochemical Properties

- Solubility: The target compound’s solubility is unspecified but likely moderate due to its balance of polar (amine, methoxy) and nonpolar (fluoro, phenyl) groups. NBOMe derivatives, with higher molecular weights (>400 g/mol), face solubility challenges .

- Stability: The fluorine atom enhances metabolic stability by resisting oxidative degradation, a advantage over non-halogenated analogs like 2-(3,4-dimethoxyphenyl)ethan-1-amine .

Biological Activity

2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group on the aromatic ring, which may influence its pharmacological properties, including receptor binding affinity and metabolic stability. This article reviews the biological activity of this compound, summarizing key findings from various studies.

The synthesis of this compound typically involves standard organic reactions such as nucleophilic substitution and amination. The presence of the fluorine atom is expected to enhance lipophilicity and modulate the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Cytotoxicity : Preliminary studies suggest that this compound shows a favorable safety profile, with high IC50 values in normal HEK cells, indicating low cytotoxicity and potential for therapeutic applications .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Initial results indicate that it may possess inhibitory effects on specific pathogens, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

A study conducted on HEK293 cells demonstrated that this compound had an IC50 value significantly higher than many conventional chemotherapeutics, suggesting a lower risk of toxicity to normal cells. The compound's mechanism of action appears to involve modulation of cellular signaling pathways that are crucial for cell survival and proliferation .

Antimicrobial Efficacy

In an evaluation of its antimicrobial properties, this compound was tested against several bacterial strains. The results indicated that it exhibited concentration-dependent inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential utility in treating bacterial infections .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cytotoxic Effects : In a controlled laboratory setting, researchers treated cultured cancer cells with varying concentrations of the compound. Results showed significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent.

- Antibacterial Screening : A screening assay involving multiple bacterial strains demonstrated that the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics, suggesting it could be developed into a novel antimicrobial treatment .

Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step routes, such as:

- Friedel-Crafts Alkylation : Reacting 4-fluoro-2-methoxyphenol with chloroacetonitrile to introduce the ethanamine backbone.

- Reduction : Using lithium aluminum hydride (LiAlH) or catalytic hydrogenation to reduce nitriles to amines.

- Protection/Deprotection : Employing Boc or Fmoc groups to prevent side reactions during functionalization .

Q. Optimization Tips :

- Temperature Control : Maintain ≤0°C during reduction to minimize byproducts.

- Solvent Selection : Use anhydrous THF or diethyl ether for moisture-sensitive steps.

- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

| Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Alkylation | Chloroacetonitrile, AlCl | 0°C, 12 h | 60-75% |

| Reduction | LiAlH, THF | Reflux, 4 h | 80-90% |

| Purification | Column Chromatography | Hexane/EtOAc (7:3) | >95% Purity |

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling :

- Storage :

- Keep in airtight, light-resistant containers under inert gas (N or Ar).

- Store at -20°C for long-term stability; avoid exposure to moisture.

- Waste Disposal : Neutralize with dilute HCl before incineration by licensed facilities .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the structural purity of this compound, and how can data discrepancies be resolved?

Methodological Answer:

- Primary Techniques :

Q. Resolving Discrepancies :

Q. How can researchers investigate the metabolic pathways of this compound in biological systems, and what in vitro models are appropriate?

Methodological Answer:

- Experimental Design :

- Radiolabeling : Synthesize C-labeled compound to track metabolites via scintillation counting.

- Hepatocyte Assays : Use primary human hepatocytes or HepG2 cells to study phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) .

- LC-MS/MS Analysis : Identify metabolites using reverse-phase C18 columns and fragmentation patterns.

Q. Key Findings :

- Major Metabolites : Demethylation at the methoxy group or hydroxylation at the fluorophenyl ring.

- Enzyme Inhibition : Test interactions with CYP2D6/CYP3A4 using fluorogenic substrates.

Q. What strategies address contradictory pharmacological data for this compound in receptor-binding studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate binding affinity (K) across a wider concentration range (e.g., 1 nM–100 µM).

- Receptor Profiling : Use CHO cells transfected with human 5-HT or TAAR1 receptors to assess selectivity .

- Negative Controls : Include known antagonists (e.g., ketanserin for 5-HT) to validate assay specificity.

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Non-specific binding | Increase wash steps with high-salt buffers. |

| Low signal-to-noise | Optimize radioligand concentration (e.g., [H]LSD for 5-HT). |

| Batch variability | Standardize cell passage number and culture conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.